molecular formula C14H21BO4 B1611955 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 936250-15-6

2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B1611955
CAS No.: 936250-15-6
M. Wt: 264.13 g/mol
InChI Key: CQTQPLRLWRNVJX-UHFFFAOYSA-N
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Description

2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a useful research compound. Its molecular formula is C14H21BO4 and its molecular weight is 264.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Interaction Studies

The synthesis of various boronic acid derivatives, including those structurally similar to 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane, has been pivotal in understanding their inhibitory activity against specific enzymes such as serine proteases. Notably, these compounds exhibit intriguing coordination behavior in both solid states and solution, offering insights into their potential biochemical applications (Spencer et al., 2002).

Advanced Polymer Synthesis

In polymer science, the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization demonstrates the utility of boronic ester derivatives in creating polymers with narrow molecular weight distribution and significant regioregularity. This method highlights the role of boronic esters in facilitating controlled polymerization processes, leading to materials with defined structural and electronic properties (Yokozawa et al., 2011).

Energy Storage and Electrochemistry

Research on phenyl tris-2-methoxydiethoxy silane as an additive to electrolytes in lithium-ion batteries underscores the importance of boronic esters in enhancing the performance and safety of energy storage systems. These compounds contribute to the suppression of co-intercalation phenomena and the formation of protective layers on electrode surfaces, thereby improving battery efficiency and longevity (Xia et al., 2008).

Novel Material Development for Sensing Applications

The development of new materials for sensing applications, such as the synthesis of 4-substituted pyrene derivatives for H2O2 detection in living cells, showcases the versatility of boronic esters in creating sensitive and selective probes. These materials' fluorescent properties offer promising tools for biological and chemical sensing, with potential implications for medical diagnostics and environmental monitoring (Nie et al., 2020).

Electrochemical Properties of Organoboron Compounds

The electrochemical study of sulfur-containing organoboron compounds reveals the β-effect of organoborate, showcasing the lower oxidation potentials of these materials compared to their organoborane counterparts. This research paves the way for the development of novel electrochemical sensors and catalysts based on boronic ester derivatives, offering enhanced selectivity and efficiency in various chemical reactions (Tanigawa et al., 2016).

Mechanism of Action

Target of Action

The primary target of 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

Its role in the sm cross-coupling reaction suggests that it may have a significant impact on the bioavailability of other compounds formed in the reaction .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM cross-coupling reaction . These conditions are exceptionally mild and functional group tolerant, contributing to the compound’s efficacy

Properties

IUPAC Name

2-[4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-6-8-12(9-7-11)17-10-16-5/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTQPLRLWRNVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592128
Record name 2-[4-(Methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936250-15-6
Record name 2-[4-(Methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaH (60% in oil, 4.00 g) was added portionwise at 0° C. to a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (11.00 g) in DMF (125 mL). After stirring for 10 min, MOMCl (7.60 mL) was added dropwise, and the mixture was stirred for 1 h. The reaction mixture was poured into water and extracted with AcOEt. The extract was washed with water and brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/AcOEt) to give the title compound (8.86 g).
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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